Etryptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Synonyms

Canonical SMILES

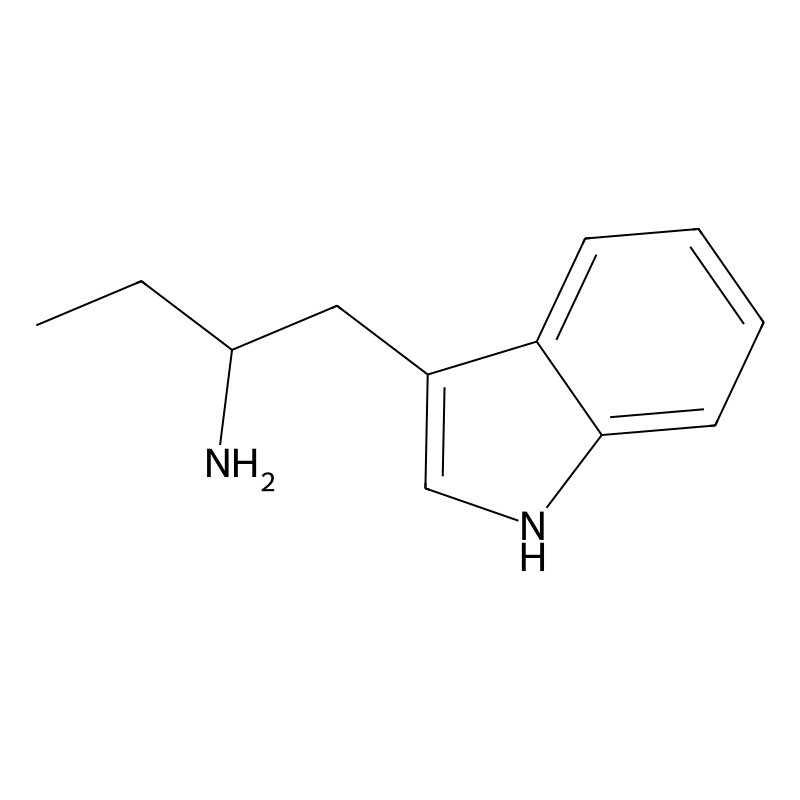

Etryptamine is a substituted tryptamine with the chemical formula C₁₂H₁₆N₂ and a molar mass of approximately 188.27 g/mol. It features an indole structure with an ethyl group at the nitrogen atom. Etryptamine was initially developed in the 1960s as an antidepressant under the trade name Monase but was withdrawn due to safety concerns related to agranulocytosis .

The initial rationale for αET's antidepressant effect was its ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine []. However, further research revealed a more complex mechanism. αET also acts as a releasing agent for these neurotransmitters, potentially leading to their depletion and contributing to the observed side effects [].

The entactogenic and hallucinogenic properties of αET are likely due to its interaction with serotonin receptors in the brain, similar to other tryptamines like MDMA (ecstasy) []. However, the specific mechanisms involved require further investigation.

Etryptamine undergoes several chemical transformations, primarily hydroxylation, leading to the formation of its major metabolite, 6-hydroxy-α-ethyltryptamine, which is inactive . The compound acts as a monoamine releasing agent and a monoamine oxidase inhibitor, facilitating the release of serotonin, norepinephrine, and dopamine in the brain .

Etryptamine exhibits significant biological activity. It functions primarily as a serotonin receptor agonist and has been shown to induce mood elevation and increased locomotor activity similar to that of 3,4-methylenedioxymethamphetamine (MDMA) . Its mechanism of action involves the release of serotonin pre-synaptically and has been associated with serotonergic neurotoxicity .

Effects- Mood Enhancement: Increases in mood and emotional connectivity.

- Stimulation: Enhanced locomotor activity.

- Neurotransmitter Release: Promotes the release of serotonin, norepinephrine, and dopamine.

The synthesis of etryptamine typically involves the alkylation of tryptamine derivatives. While specific laboratory procedures are not extensively documented in public literature, it is generally synthesized through methods that modify the indole structure to incorporate an ethyl group at the nitrogen position.

Studies on etryptamine have shown that it interacts with various neurotransmitter systems. Its ability to release serotonin is comparable to that of MDMA, leading to similar behavioral effects such as increased locomotion and reduced investigatory behavior in animal models . Etryptamine's interactions with serotonin receptors have been explored extensively, revealing its potential for both therapeutic and adverse effects.

Etryptamine shares structural similarities with several other compounds within the tryptamine class. Here are some notable comparisons:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| α-Methyltryptamine | Tryptamine derivative | More potent stimulant effects | Higher hallucinogenic potential |

| 5-Methoxy-N,N-dimethyltryptamine | Tryptamine derivative | Known for psychedelic effects | Stronger serotonergic activity |

| Dimethyltryptamine | Tryptamine derivative | Classic psychedelic compound | Stronger hallucinogenic properties |

| Psilocybin | Tryptamine derivative | Naturally occurring psychedelic | Less stimulant effect |

Etryptamine is unique among these compounds due to its specific combination of stimulant and entactogenic properties without being as potent as some of its analogs like α-methyltryptamine or dimethyltryptamine.

Etryptamine demonstrates weak, reversible, and non-selective monoamine oxidase inhibition as one of its pharmacological mechanisms [1] [2]. The compound was originally developed based on the hypothesis that monoamine oxidase inhibition represented the primary mechanism underlying its antidepressant properties [3] [4]. However, subsequent research has revealed that this mechanism plays a secondary role compared to its neurotransmitter releasing properties [5] [6].

The monoamine oxidase inhibition profile of etryptamine exhibits non-selective characteristics, affecting both monoamine oxidase type A and monoamine oxidase type B enzymes [1] [2]. Unlike potent monoamine oxidase inhibitors such as phenelzine or tranylcypromine, etryptamine displays relatively weak inhibitory potency against these enzymes [6] [7]. The inhibition follows reversible kinetics, meaning that the enzyme activity can be restored upon removal of the compound, distinguishing it from irreversible monoamine oxidase inhibitors [2] [6].

Research findings indicate that the monoamine oxidase inhibitory activity of etryptamine does not fully account for its pharmacological effects [1] [5]. Studies have demonstrated that the compound's behavioral and neurochemical effects persist even when monoamine oxidase inhibition is blocked, suggesting that alternative mechanisms contribute more significantly to its overall pharmacological profile [6] [7].

| Enzyme Subtype | Inhibition Type | Potency | Selectivity | Clinical Relevance |

|---|---|---|---|---|

| Monoamine Oxidase Type A | Reversible | Weak | Non-selective | Secondary mechanism |

| Monoamine Oxidase Type B | Reversible | Weak | Non-selective | Minimal contribution |

| Combined Effect | Reversible | Weak | Non-selective | Historical hypothesis |

Neurotransmitter Release Dynamics (Serotonin, Dopamine, Norepinephrine)

Etryptamine functions as a potent monoamine releasing agent with distinct selectivity profiles across different neurotransmitter systems [5] [8] [9]. The compound demonstrates preferential activity at the serotonin transporter, where it acts as a releasing substrate rather than simply blocking reuptake [5] [9] [7].

Serotonin release represents the primary mechanism of action for etryptamine, with the compound exhibiting an effective concentration fifty value of 23.2 nanomolar at the serotonin transporter [5] [10]. This potent serotonin releasing activity underlies the compound's entactogenic properties and resemblance to methylenedioxymethamphetamine effects [4] [7]. The serotonin release occurs through carrier-mediated exchange mechanisms that are independent of impulse-driven exocytosis and insensitive to negative feedback loops [8] [9].

Dopamine release occurs as a secondary mechanism, with etryptamine demonstrating an effective concentration fifty value of 232 nanomolar at the dopamine transporter [5] [8]. This represents approximately ten-fold lower potency compared to serotonin release, establishing etryptamine as a dual serotonin-dopamine releaser with serotonin selectivity [8] [9]. The dopamine releasing activity contributes to the compound's psychomotor stimulant properties observed in behavioral studies [6] [7].

Norepinephrine release occurs with the lowest potency among the three monoamine neurotransmitters, with an effective concentration fifty value of 640 nanomolar at the norepinephrine transporter [5] [8]. This represents 27.6-fold lower potency compared to serotonin release, indicating that norepinephrine mechanisms play a tertiary role in the compound's pharmacological profile [8] [9].

| Neurotransmitter System | Effective Concentration Fifty (nanomolar) | Selectivity Ratio | Mechanism | Functional Significance |

|---|---|---|---|---|

| Serotonin | 23.2 | 1.0 (reference) | Carrier-mediated release | Primary mechanism |

| Dopamine | 232 | 10.0 | Carrier-mediated release | Secondary mechanism |

| Norepinephrine | 640 | 27.6 | Carrier-mediated release | Tertiary mechanism |

Optical isomer studies reveal differential neurotransmitter release profiles [5] [6]. The positive enantiomer demonstrates enhanced potency as a dual serotonin-dopamine releaser, while the negative enantiomer shows greater selectivity for serotonin release [5] [6]. Both enantiomers exhibit partial releasing activity at the norepinephrine transporter, releasing approximately seventy-five percent of the releasable norepinephrine pool rather than complete release [8].

Receptor Binding Affinity Profiling

Etryptamine exhibits a complex receptor binding profile that extends beyond its primary transporter-mediated effects [6] [11] [12]. The compound demonstrates agonist activity at multiple serotonin receptor subtypes, contributing to its distinctive pharmacological character [6] [13] [14].

Serotonin receptor 2A represents a significant binding target for etryptamine, where the compound acts as a weak partial agonist [4] [6] [15]. This receptor interaction contributes to the compound's psychoactive properties and distinguishes it from pure monoamine releasing agents [6] [15]. The serotonin receptor 2A binding affinity is lower compared to classical hallucinogens such as lysergic acid diethylamide, consistent with etryptamine's reduced hallucinogenic potential [11] [12].

Serotonin receptor 1A binding has been documented in functional studies, where etryptamine demonstrates agonist activity [6] [16]. This receptor interaction may contribute to the compound's effects on locomotor activity and behavioral responses [6] [16]. The serotonin receptor 1A activation can modulate the expression of other pharmacological effects, including potential anxiolytic or mood-regulating properties [6].

Additional serotonin receptor subtypes show interaction with etryptamine, including serotonin receptor 2C [6] [12]. These secondary receptor interactions contribute to the overall pharmacological profile but represent less prominent mechanisms compared to the primary transporter-mediated effects [6] [12].

Dopamine and adrenergic receptor binding remains minimal for etryptamine, distinguishing it from compounds with broader receptor interaction profiles [6] [17]. This selectivity for serotonergic systems reinforces the compound's classification as a predominantly serotonergic agent [6] [7].

| Receptor Type | Binding Affinity | Functional Activity | Pharmacological Contribution |

|---|---|---|---|

| Serotonin Receptor 2A | Weak to moderate | Partial agonist | Psychoactive effects |

| Serotonin Receptor 1A | Moderate | Agonist | Behavioral modulation |

| Serotonin Receptor 2C | Weak to moderate | Partial agonist | Secondary effects |

| Dopamine Receptors | Minimal | Limited activity | Negligible contribution |

| Adrenergic Receptors | Minimal | Limited activity | Negligible contribution |

Comparative Pharmacodynamics with Tryptamine Analogues

Etryptamine demonstrates distinctive pharmacodynamic characteristics when compared to structurally related tryptamine analogues [8] [6] [18]. Alpha-methyltryptamine, the closest structural analogue, exhibits different selectivity profiles and potency characteristics [8] [19] [18].

Alpha-methyltryptamine shows enhanced dopamine releasing potency compared to etryptamine, with effective concentration fifty values of 78.6 nanomolar at the dopamine transporter versus 232 nanomolar for etryptamine [8]. This difference results in alpha-methyltryptamine having greater psychostimulant properties and more pronounced hallucinogenic effects [4] [20] [19].

Serotonin releasing potencies remain comparable between etryptamine and alpha-methyltryptamine, with effective concentration fifty values of 23.2 and 21.7 nanomolar respectively [8]. However, the overall pharmacological profiles differ significantly due to variations in dopamine and norepinephrine activity [8] [19].

Fluorinated tryptamine analogues such as 5-fluoro-alpha-ethyltryptamine demonstrate altered pharmacological properties [8] [21]. These compounds often exhibit enhanced monoamine oxidase inhibitory activity and modified neurotransmitter release profiles compared to etryptamine [8] [21].

Methylenedioxymethamphetamine serves as a pharmacological comparator despite structural differences [4] [22] [7]. Both compounds demonstrate similar entactogenic effects and serotonin-selective releasing properties [4] [7]. However, etryptamine exhibits weaker dopamine releasing activity compared to methylenedioxymethamphetamine, potentially contributing to reduced cardiovascular side effects [4] [7].

| Compound | Serotonin Potency (nanomolar) | Dopamine Potency (nanomolar) | Selectivity Profile | Primary Effects |

|---|---|---|---|---|

| Etryptamine | 23.2 | 232 | Serotonin-selective | Entactogenic |

| Alpha-methyltryptamine | 21.7 | 78.6 | Dual releaser | Psychedelic-stimulant |

| 5-Fluoro-alpha-ethyltryptamine | 150 | 150 | Balanced dual releaser | Enhanced stimulant |

| Tryptamine | ~25 | ~200 | Serotonin-preferring | Minimal psychoactivity |

| Methylenedioxymethamphetamine | ~70 | ~200 | Serotonin-preferring | Entactogenic |

Structure-activity relationships within the tryptamine family reveal that alpha-alkyl substitutions generally enhance pharmacological potency and duration of action [8] [16] [18]. The ethyl substitution in etryptamine provides optimal balance between potency and selectivity for therapeutic applications [8] [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

97.0 °C

Storage

UNII

Related CAS

3460-71-7 (hydrochloride salt/solvate)

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

Human tolerance of alpha-ethyltryptamine

A KLIGMANPMID: 24545790 DOI:

Abstract

Etryptamine acetate--a new antidepressant chemical

T R ROBIEPMID: 14492850 DOI:

Abstract

Effects in normal man of alpha-methyltryptamine and alpha-ethyltryptamine

H B MURPHREE, R H DIPPY, E H JENNEY, C C PFEIFFERPMID: 14477400 DOI: 10.1002/cpt196126722

Abstract

Alpha-ethyltryptamines as dual dopamine-serotonin releasers

Bruce E Blough, Antonio Landavazo, John S Partilla, Ann M Decker, Kevin M Page, Michael H Baumann, Richard B RothmanPMID: 25193229 DOI: 10.1016/j.bmcl.2014.07.062

Abstract

The dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporter releasing activity and serotonin-2A (5-HT2A) receptor agonist activity of a series of substituted tryptamines are reported. Three compounds, 7b, (+)-7d and 7f, were found to be potent dual DA/5-HT releasers and were >10-fold less potent as NE releasers. Additionally, these compounds had different activity profiles at the 5-HT2A receptor. The unique combination of dual DA/5-HT releasing activity and 5-HT2A receptor activity suggests that these compounds could represent a new class of neurotransmitter releasers with therapeutic potential.[Contribution to the study of attenzione in subjects subjected to thymoleptic therapy (imipramine, iproniazid, phenelzine, etryptamine)]

E MEDAGLINIPMID: 14471966 DOI:

Abstract

alpha-Ethyltryptamine (alpha-ET) as a discriminative stimulus in rats

Richard A Glennon, Tatiana Bondareva, Richard YoungPMID: 17112572 DOI: 10.1016/j.pbb.2006.09.014

Abstract

alpha-Ethyltryptamine (etryptamine, alpha-ET) is a drug of abuse that first appeared on the clandestine market in the mid-1980s. Its pharmacological actions are poorly understood. In this investigation, it is reported for the first time that alpha-ET serves as a training drug in drug discrimination studies. Male Sprague-Dawley rats were trained to discriminate (30-min pretreatment time) 2.5 mg/kg of alpha-ET (ED(50)=1.3 mg/kg) from saline vehicle using a standard two-lever operant paradigm and a VI-15s schedule of reinforcement for appetitive reward. Once established, the alpha-ET stimulus was shown to have an onset to action of 30 min and a duration of effect of at least 4 h. In tests of stimulus generalization (substitution), the alpha-ET stimulus generalized to S(-)alpha-ET (ED(50)=1.6 mg/kg) and R(+)alpha-ET (ED(50)=1.3 mg/kg). Tests of stimulus generalization were also conducted with prototypical phenylisopropylamines: (+)amphetamine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), and N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA). The alpha-ET stimulus generalized to DOM (ED(50)=0.4 mg/kg) and PMMA (ED(50)=0.7 mg/kg), but only partially generalized (ca. 40% maximal drug-appropriate responding) to (+)amphetamine. The results suggest that alpha-ET produces a complex stimulus.SITE AT WHICH ALPHA-ETHYLTRYPTAMINE ACTS TO INHIBIT THE SECRETION OF ACTH

W F GANONG, B L WISE, R SHACKLEFORD, A T BORYCZKA, B ZIPFPMID: 14263292 DOI: 10.1210/endo-76-3-526

Abstract

ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES

J B HESTER, M E GREIG, W C ANTHONY, R V HEINZELMAN, J SZMUSZKOVICZPMID: 14204959 DOI: 10.1021/jm00333a006

Abstract

EXCITATORY (ANTIDEPRESSANT?) EFFECTS OF MONOAMINE OXIDASE INHIBITORS ON THE REWARD SYSTEM OF THE BRAIN

B P POSCHEL, F W NINTEMANPMID: 14201701 DOI: 10.1016/0024-3205(64)90155-9

Abstract

DIGITAL COMPUTER ANALYSIS OF HUMAN ISOTOPIC DRUG KINETICS

J H NODINE, J M PLATT, J CARRANZA, R DYKYJ, Y MAPPPMID: 14168619 DOI: 10.1016/0020-708x(64)90147-4